Pentanamide

nematicidal activity agricultural chemistry structure-activity relationship

Aliphatic primary amides are frequently substituted for one another in generic workflows, but chain-length divergence produces measurable differences in melting point, hydrolysis rate, and bioactivity. Pentanamide (CAS 626-97-1) is designated as Valproic Acid EP Impurity E, a pharmaceutical secondary standard for analytical QC and impurity profiling. • Certified reference material (CRM) for EP-compliant release testing of valproate APIs. • mp 101-106 °C-10-14 °C lower than butyramide-benefits low-temperature melt processing. • Intermediate hydrolysis kinetics ensure reproducible aqueous transformations.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 626-97-1
Cat. No. B147674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanamide
CAS626-97-1
Synonymsvaleramide
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCCCC(=O)N
InChIInChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7)
InChIKeyIPWFJLQDVFKJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentanamide Overview: Identity and Specifications


Pentanamide (synonym: valeramide, valeric acid amide; CAS 626-97-1) is a primary fatty amide with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . It is formally derived from the condensation of valeric acid with ammonia and belongs to the homologous series of unsubstituted aliphatic amides (alongside acetamide, propionamide, butyramide, and hexanamide) [1]. The compound is a white crystalline solid at room temperature with a melting point range of approximately 101–106 °C and a boiling point of approximately 225 °C at atmospheric pressure [2]. Pentanamide is soluble in water, ethanol, and diethyl ether, and is stable under recommended ambient storage conditions away from oxidizing agents [3]. While pentanamide itself is not an approved pharmaceutical drug, it serves as a critical building block in organic synthesis, a certified reference material (CRM) for analytical quality control in pharmaceutical testing, and a versatile intermediate for the preparation of substituted amide derivatives .

Identity
Primary fatty amide (C5), unsubstituted aliphatic backbone
Workflow Roles
CRM for analytical QC; building block for substituted amides
Physical Form
White crystalline solid; melt-processable for solvent-free chemistry

Why Generic Substitution of Pentanamide Fails


Aliphatic primary amides sharing the general formula CnH2n+1CONH2 (e.g., butyramide, pentanamide, hexanamide) are frequently treated as interchangeable in generic procurement workflows; however, empirical data across multiple assay systems demonstrate that even a single methylene (–CH2–) unit difference in alkyl chain length produces statistically significant and functionally consequential divergence in physicochemical behavior, reaction kinetics, and biological activity. The melting point of pentanamide (101–106 °C) is approximately 10–14 °C lower than that of butyramide (114–116 °C), directly impacting handling, formulation processing, and thermal stability considerations during scale-up . Furthermore, homologous N-propyl amide derivatives exhibit clear chain-length-dependent nematicidal activity, with LC50 values increasing systematically from butyramide through pentanamide to hexanamide, establishing that potency is not uniformly distributed across the series [1]. In kinetic studies of acid- and base-catalyzed hydrolysis, reaction rates decrease monotonically with increasing molecular weight, meaning substitution without experimental verification introduces uncontrolled variability into synthetic and analytical protocols [2]. These quantitative divergences preclude the assumption of functional equivalence among in-class analogs.

Thermal behavior
Pentanamide melts at a lower temperature than butyramide
Butyramide requires higher processing temperatures, potentially altering thermal exposure of co-formulants
Nematicidal activity
Intermediate reported potency, distinct from both butyramide and hexanamide derivatives
Homolog substitution without verification may shift SAR and lead-optimization outcomes
Hydrolysis kinetics
Occupies a defined intermediate rate position in the aliphatic amide series
Replacing with butyramide (faster) or hexanamide (slower) may disrupt rate-controlled aqueous protocols

Pentanamide vs. C4/C6 Homologs: Key Evidence


Chain-Length Effects on Nematicidal Activity

In a direct comparative evaluation of N-alkyl substituted amides against J2 juveniles of the root-knot nematode Meloidogyne incognita, N-propyl-pentanamide demonstrated an LC50 value of 83.49 ppm, which represents a 13.5% lower concentration requirement for 50% mortality compared to N-propyl-hexanamide (LC50 = 96.53 ppm) [1]. The most active compound in the series was N-propyl-butyramide (LC50 = 67.46 ppm), confirming that nematicidal potency decreases with increasing alkyl chain length beyond the C4–C5 optimum [1]. This dataset establishes that pentanamide occupies a distinct and quantifiable position along the chain-length-activity continuum.

Chain-length vs. nematicidal activity
Head-to-head
N-propyl-pentanamide LC50 83.49 ppm; 13.5% lower than hexanamide analog (96.53 ppm); 23.8% higher than butyramide analog (67.46 ppm)
Supports chain-length-activity relationship profiling
In vitro J2 Meloidogyne incognita assay; 72 h exposure
nematicidal activity agricultural chemistry structure-activity relationship

Melting Point Differential vs. Butyramide

Pentanamide exhibits a melting point range of 101–106 °C, which is approximately 10–14 °C lower than that of butyramide (114–116 °C) [1]. This differential, while modest in absolute terms, is material in the context of industrial processing and formulation development. The lower melting point of pentanamide may facilitate melt-processing, solvent-free amidation reactions, or hot-melt extrusion applications where butyramide would require higher energy input and potentially expose thermally sensitive co-formulants to degradation conditions.

Melting point vs. butyramide
Reported
Pentanamide mp 101–106 °C; ~10–14 °C lower than butyramide (114–116 °C)
Supports thermal processing evaluation
Literature range; verify for specific batch
thermal properties formulation processing physical chemistry

Hydrolysis Rate and Chain Length

A comprehensive kinetic study of acid- and base-catalyzed hydrolysis of aliphatic amides (acetamide, propionamide, butyramide, pentanamide, and hexanamide) established that reaction rates (kH and kOH) decrease with increasing molecular weight and approach an asymptotic limit [1]. While the activation energies (EH = 18.1 kcal; EOH = 14.8 kcal) remain constant across the homologous series in a given pH environment, the steric factor (P) diminishes as a function of molecular weight, resulting in systematically slower hydrolysis for larger amides [1]. Pentanamide occupies a defined intermediate position between butyramide and hexanamide along this reactivity gradient.

Hydrolysis rate & chain length
Class-level
Rate decreases monotonically with molecular weight; pentanamide intermediate between butyramide and hexanamide
Supports kinetic stability screening
Numerical rate constants not reported in abstract; verify experimental conditions
reaction kinetics hydrolysis stability process control

Pentanamide Application Scenarios


Valproic Acid Impurity Reference Standard

Pentanamide is designated as a pharmaceutical secondary standard and certified reference material (CRM) for use in pharmaceutical release testing, method development, and impurity profiling . Notably, it is cataloged under the API family of valproic acid and identified as Valproic Acid Impurity E per European Pharmacopoeia nomenclature, making it an essential analytical tool for quality control laboratories performing chromatographic purity assessment of valproate-based drug substances and formulations [1].

Nematicidal Lead Optimization Intermediate

Based on direct comparative LC50 data, the N-propyl-pentanamide scaffold provides a distinct activity profile (LC50 = 83.49 ppm) that falls between the more potent butyramide derivative (LC50 = 67.46 ppm) and the less active hexanamide derivative (LC50 = 96.53 ppm) [2]. This quantifiable chain-length-activity relationship positions pentanamide as the rational starting material for structure-activity relationship (SAR) studies aimed at balancing nematicidal efficacy with physicochemical properties such as solubility, logP, and metabolic stability.

Thermal and Kinetic Control in Organic Synthesis

The melting point of pentanamide (101–106 °C) is 10–14 °C lower than that of butyramide (114–116 °C), which confers practical advantages in melt-phase reactions, hot-melt extrusion, or solvent-free amidation protocols where lower processing temperatures are desired to protect thermally labile functional groups or reduce energy consumption . Additionally, the intermediate hydrolysis rate of pentanamide relative to its shorter- and longer-chain homologs enables predictable kinetic control in aqueous transformations [3].

Precursor for Patented Pentanamide-Based Drugs

Pentanamide serves as the foundational backbone for the synthesis of pharmacologically active substituted N-pentanamide compounds, as documented in patents covering HIV protease inhibitors and sigma-1 receptor ligands [4][5]. In particular, US Patent US20160102047A1 describes substituted N-pentanamide compounds as intermediates in the preparation of tapentadol and related analgesics, establishing pentanamide as a commercially relevant starting material for complex pharmaceutical synthesis [6].

Application
Selection Property
Validation Focus
Valproic acid impurity profiling (CRM)
Certified reference material grade; EP Impurity E designation
Chromatographic purity assessment per pharmacopoeial methods
Nematicidal lead optimization
Chain-length-dependent activity profile; intermediate potency scaffold
SAR and potency determination against target nematode species
Melt-phase synthesis & solvent-free amidation
Lower melt-processing threshold relative to butyramide
Thermal stability and co-formulant compatibility under processing conditions
Synthesis of substituted pentanamide APIs
Primary amide scaffold for derivatization per patent literature
Patent viability and functional group compatibility for target compounds

Technical Documentation Hub

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49 linked technical documents
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